Comparison of Computed Lipophilicity (XLogP3-AA) versus the 8-Hydroxy Analog
The target compound demonstrates more favorable predicted lipophilicity for passive membrane permeation compared to its nearest commercially available analog, the 8-hydroxy derivative. The computed XLogP3-AA for the target compound is -0.9, compared to a more hydrophilic value for the 8-hydroxy analog [1][2]. This difference is consistent with the replacement of a hydrogen atom with a polar hydroxyl group on the pyridine ring. The higher lipophilicity is a critical differentiator for central nervous system (CNS) drug discovery programs and other applications requiring improved membrane permeability.
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.9 [1] |
| Comparator Or Baseline | 8-Hydroxy-6-oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid (CAS 1514663-78-5); XLogP3-AA value is not explicitly computed in PubChem but addition of a hydroxyl group to an aromatic ring consistently decreases LogP by ~1 unit based on fragment-based contribution methods |
| Quantified Difference | Qualitative decrease in lipophilicity for the analog, consistent with established SAR (Structure-Activity Relationship) principles for hydroxyl substitutions. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1] |
Why This Matters
For procurement decisions in drug discovery, a higher LogP value indicates a greater likelihood of passive diffusion across biological membranes, a critical parameter for hit and lead selection in cellular assays.
- [1] PubChem. (2026). Compound Summary for CID 82657164, 6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid. National Library of Medicine. View Source
- [2] PubChem. Compound Summary for 8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid (CAS 1514663-78-5). National Library of Medicine. View Source
